2-(1-Pyrenyl)ethyl chloroformate
Overview
Description
2-(1-Pyrenyl)ethyl chloroformate is a chemical compound with the molecular formula C19H13ClO2 and a molecular weight of 308.76 g/mol . It is primarily used as a fluorogenic derivatizing agent in various scientific applications . The compound is known for its high fluorescence properties, making it valuable in analytical and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyrenyl)ethyl chloroformate typically involves the reaction of 2-(1-Pyrenyl)ethanol with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . The product is then purified using standard chromatographic techniques to achieve high purity levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . Safety measures are strictly adhered to due to the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
2-(1-Pyrenyl)ethyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Esterification Reactions: It reacts with alcohols to form carbonate esters.
Common Reagents and Conditions
Amines: Used in substitution reactions to form carbamates.
Alcohols: Used in esterification reactions to form carbonate esters.
Solvents: Dichloromethane and acetonitrile are commonly used solvents.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
2-(1-Pyrenyl)ethyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a derivatizing agent for the detection and quantification of various compounds in chromatography.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in the development of diagnostic assays and therapeutic monitoring.
Industry: Applied in the quality control of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Pyrenyl)ethyl chloroformate involves its ability to form covalent bonds with nucleophilic groups in target molecules . This reaction results in the formation of highly fluorescent derivatives, which can be detected and quantified using fluorescence spectroscopy . The molecular targets include primary and secondary amines, hydroxyl groups, and thiols .
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroformate: Similar in structure but lacks the pyrene moiety, making it less fluorescent.
Methyl chloroformate: Another chloroformate ester with different reactivity and applications.
Uniqueness
2-(1-Pyrenyl)ethyl chloroformate is unique due to its high fluorescence properties, which make it particularly useful in analytical and biochemical applications . Its ability to form stable, fluorescent derivatives sets it apart from other chloroformate esters .
Properties
IUPAC Name |
2-pyren-1-ylethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO2/c20-19(21)22-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBZYDZNNCKFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583455 | |
Record name | 2-(Pyren-1-yl)ethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147357-96-8 | |
Record name | 2-(Pyren-1-yl)ethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Pyrenyl)ethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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